4-Tert-butylbenzene-1,3-diol
Overview
Description
4-Tert-butylbenzene-1,3-diol, also known as 4-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol, featuring a tert-butyl group at the 4-position of the benzene ring. This compound is known for its antioxidative properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the 4-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of tert-butyl chloride and catechol in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
4-Tert-butylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidative properties.
Industry: It is used as a stabilizer in the production of various chemicals and materials.
Mechanism of Action
The antioxidative properties of 4-tert-butylbenzene-1,3-diol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing cellular damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol: The parent compound of 4-tert-butylbenzene-1,3-diol, lacking the tert-butyl group.
Hydroquinone: Another dihydroxybenzene derivative with antioxidative properties.
4-tert-Butylphenol: Similar structure but with only one hydroxyl group.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which enhances its stability and antioxidative properties compared to catechol and hydroquinone. This makes it particularly useful in applications requiring long-term stability and resistance to oxidative degradation .
Properties
IUPAC Name |
4-tert-butylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKODUYVZRLSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176550 | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-50-0 | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol, 4-tert-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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